molecular formula C12H21NO4 B13012977 t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate

t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate

Cat. No.: B13012977
M. Wt: 243.30 g/mol
InChI Key: SZDVQRAEJGHKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methoxycarbonyl ethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and functional properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of synthetic and research applications.

Properties

IUPAC Name

tert-butyl 3-(1-methoxy-1-oxopropan-2-yl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(10(14)16-5)9-6-13(7-9)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDVQRAEJGHKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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